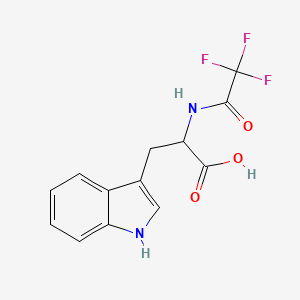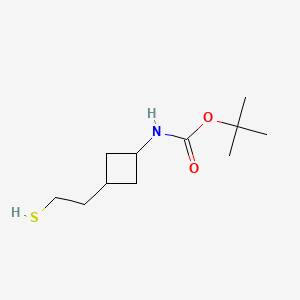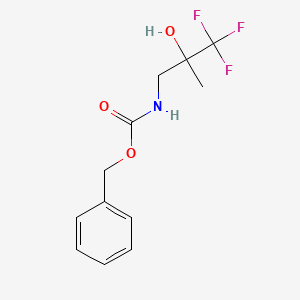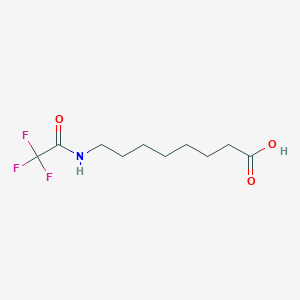
8-(2,2,2-Trifluoroacetamido)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,2,2-Trifluoroacetamido)octanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a trifluoroacetamido group attached to an octanoic acid backbone. This compound is notable for its unique chemical structure, which includes three fluorine atoms, making it highly electronegative and reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,2,2-Trifluoroacetamido)octanoic acid typically involves the reaction of octanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated octanoic acid, which is then converted to the desired product by the addition of ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(2,2,2-Trifluoroacetamido)octanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-(2,2,2-Trifluoroacetamido)octanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 8-(2,2,2-Trifluoroacetamido)octanoic acid exerts its effects involves its interaction with various molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound’s high electronegativity also allows it to participate in various chemical reactions, altering the activity of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Trifluoroacetic acid: Similar in having a trifluoromethyl group but lacks the octanoic acid backbone.
Octanoic acid: Shares the octanoic acid backbone but lacks the trifluoroacetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the octanoic acid backbone.
Uniqueness: 8-(2,2,2-Trifluoroacetamido)octanoic acid is unique due to the combination of the trifluoroacetamido group and the octanoic acid backbone. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61948-19-4 |
|---|---|
Molekularformel |
C10H16F3NO3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
8-[(2,2,2-trifluoroacetyl)amino]octanoic acid |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)9(17)14-7-5-3-1-2-4-6-8(15)16/h1-7H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
SUQVCCQOMHZAAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
amine hydrochloride](/img/structure/B13497289.png)
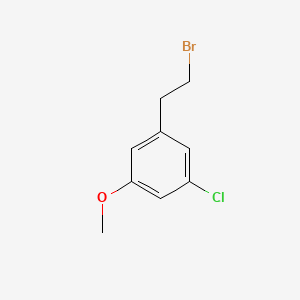
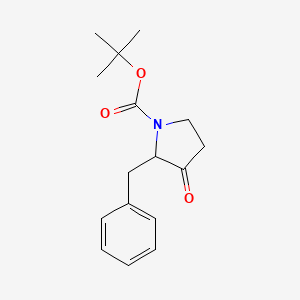
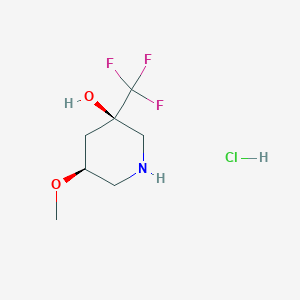
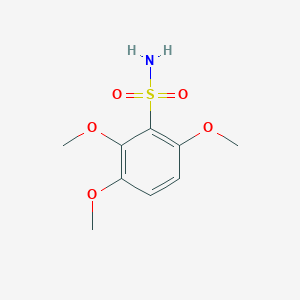
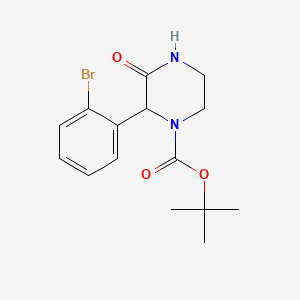

![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
